5-amino-2-(trichloromethyl)furan-3,3,4(2H)-tricarbonitrile
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Overview
Description
2-AMINO-4,4-DICYANO-5-(TRICHLOROMETHYL)-3(5H)-FURANYL CYANIDE is a synthetic organic compound that belongs to the class of nitriles. This compound is characterized by the presence of multiple cyano groups and a trichloromethyl group attached to a furan ring. Such compounds are often of interest in various fields of chemistry due to their unique structural features and potential reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-AMINO-4,4-DICYANO-5-(TRICHLOROMETHYL)-3(5H)-FURANYL CYANIDE typically involves multi-step organic reactions. One possible route could involve the formation of the furan ring followed by the introduction of cyano and trichloromethyl groups. Specific reaction conditions, such as temperature, solvents, and catalysts, would be optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production methods would likely involve scaling up the laboratory synthesis procedures. This could include the use of continuous flow reactors, automated synthesis equipment, and stringent quality control measures to ensure consistency and safety in large-scale production.
Chemical Reactions Analysis
Types of Reactions
2-AMINO-4,4-DICYANO-5-(TRICHLOROMETHYL)-3(5H)-FURANYL CYANIDE can undergo various types of chemical reactions, including:
Oxidation: The compound may be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions could lead to the formation of amines or other reduced derivatives.
Substitution: The cyano and trichloromethyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents for these reactions might include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or alcohols. Reaction conditions would vary depending on the desired transformation, including temperature, pressure, and solvent choice.
Major Products Formed
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield carboxylic acids, while reduction could produce primary amines.
Scientific Research Applications
2-AMINO-4,4-DICYANO-5-(TRICHLOROMETHYL)-3(5H)-FURANYL CYANIDE could have several scientific research applications, including:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use in studying enzyme interactions or as a probe in biochemical assays.
Medicine: Investigation of its pharmacological properties and potential therapeutic uses.
Industry: Use as an intermediate in the production of agrochemicals, pharmaceuticals, or specialty chemicals.
Mechanism of Action
The mechanism of action of 2-AMINO-4,4-DICYANO-5-(TRICHLOROMETHYL)-3(5H)-FURANYL CYANIDE would depend on its specific interactions with molecular targets. This could involve binding to enzymes, receptors, or other biomolecules, leading to changes in biological activity. Detailed studies would be required to elucidate these pathways and identify the molecular targets involved.
Comparison with Similar Compounds
Similar Compounds
Similar compounds might include other nitriles with cyano and trichloromethyl groups, such as:
- 2-AMINO-4,4-DICYANO-5-(DICHLOROMETHYL)-3(5H)-FURANYL CYANIDE
- 2-AMINO-4,4-DICYANO-5-(METHYL)-3(5H)-FURANYL CYANIDE
Uniqueness
The uniqueness of 2-AMINO-4,4-DICYANO-5-(TRICHLOROMETHYL)-3(5H)-FURANYL CYANIDE lies in its specific combination of functional groups and the resulting chemical properties. This could make it particularly useful in certain synthetic applications or as a research tool.
Properties
Molecular Formula |
C8H3Cl3N4O |
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Molecular Weight |
277.5 g/mol |
IUPAC Name |
5-amino-2-(trichloromethyl)-2H-furan-3,3,4-tricarbonitrile |
InChI |
InChI=1S/C8H3Cl3N4O/c9-8(10,11)6-7(2-13,3-14)4(1-12)5(15)16-6/h6H,15H2 |
InChI Key |
MFUNLHIYTKWUNU-UHFFFAOYSA-N |
Canonical SMILES |
C(#N)C1=C(OC(C1(C#N)C#N)C(Cl)(Cl)Cl)N |
Origin of Product |
United States |
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